molecular formula C9H16ClNO4 B3074722 1-(3-Chloropropyl)pyrrolidine; oxalic acid CAS No. 1022112-22-6

1-(3-Chloropropyl)pyrrolidine; oxalic acid

Cat. No. B3074722
Key on ui cas rn: 1022112-22-6
M. Wt: 237.68 g/mol
InChI Key: CYNQUJRBWOSZQQ-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

1-(3-Chloropropyl)pyrrolidine oxalate (134.8 kg) was suspended in water (226 l) and methyl tert-butyl ether (83.4 kg) added. The stirred mixture was basified to pH>11 by addition of 49% w/w aqueous potassium hydroxide solution (138.9 kg). A line wash of water (22.6 l) was applied. The lower aqueous layer was separated and transferred to a second reactor. The upper organic layer was transferred to 200 l drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The aqueous layer was recharged to the original reactor and further extracted with methyl tert-butyl ether (83.4 kg). The lower aqueous layer was discarded. The original organic layer was recharged from the drums. A line wash of methyl tert-butyl ether (16.7 kg) was applied. The combined organic layers were washed with 23% w/w aqueous potassium chloride solution (64.8 kg) to give a solution of 1-(3-chloropropyl)pyrrolidine (83.9 kg) in methyl tert-butyl ether. The required amount of solution can then be used as appropriate.
Quantity
134.8 kg
Type
reactant
Reaction Step One
Quantity
83.4 kg
Type
reactant
Reaction Step Two
Quantity
138.9 kg
Type
reactant
Reaction Step Three
Name
Quantity
226 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[Cl:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(OC)(C)(C)C.[OH-].[K+]>O>[Cl:7][CH2:8][CH2:9][CH2:10][N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
134.8 kg
Type
reactant
Smiles
C(C(=O)O)(=O)O.ClCCCN1CCCC1
Step Two
Name
Quantity
83.4 kg
Type
reactant
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
138.9 kg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
226 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
A line wash of water (22.6 l)
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
transferred to a second reactor
WASH
Type
WASH
Details
A line wash of methyl tert-butyl ether (16.7 kg)
EXTRACTION
Type
EXTRACTION
Details
further extracted with methyl tert-butyl ether (83.4 kg)
WASH
Type
WASH
Details
A line wash of methyl tert-butyl ether (16.7 kg)
WASH
Type
WASH
Details
The combined organic layers were washed with 23% w/w aqueous potassium chloride solution (64.8 kg)

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 83.9 kg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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